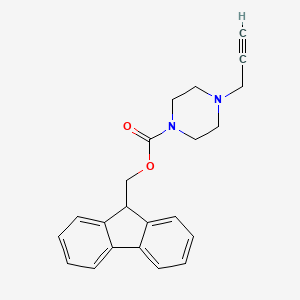
(9H-fluoren-9-yl)methyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-fluoren-9-yl)methyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate is a complex organic compound with a unique structure that combines a fluorenyl group, a piperazine ring, and a propynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the fluorenylmethyl group and the piperazine ring. The propynyl group is then introduced through a series of reactions, including alkylation and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
(9H-fluoren-9-yl)methyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the fluorenyl or piperazine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (9H-fluoren-9-yl)methyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for binding studies or as a probe for investigating biochemical pathways .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
In industry, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products .
Mecanismo De Acción
The mechanism of action of (9H-fluoren-9-yl)methyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are conducted to understand its effects at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
- (9H-fluoren-9-yl)methyl 4-(3-mercapto-5-(prop-2-yn-1-yl)phenyl)piperazine-1-carboxylate
- (9H-fluoren-9-yl)methyl prop-2-yn-1-ylcarbamate
- (9H-fluoren-9-yl)methyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
Uniqueness
What sets (9H-fluoren-9-yl)methyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C22H22N2O2 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl 4-prop-2-ynylpiperazine-1-carboxylate |
InChI |
InChI=1S/C22H22N2O2/c1-2-11-23-12-14-24(15-13-23)22(25)26-16-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h1,3-10,21H,11-16H2 |
Clave InChI |
JADHUSDTDPDIQZ-UHFFFAOYSA-N |
SMILES canónico |
C#CCN1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Methyl-7-oxabicyclo[2.2.1]heptan-1-YL)methanamine](/img/structure/B13458311.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid](/img/structure/B13458321.png)

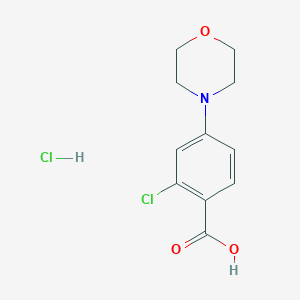

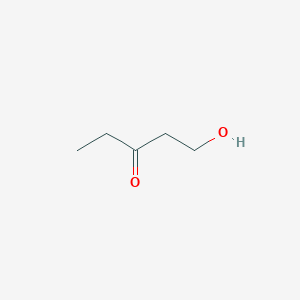
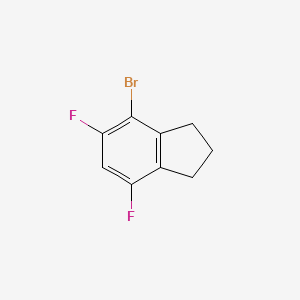
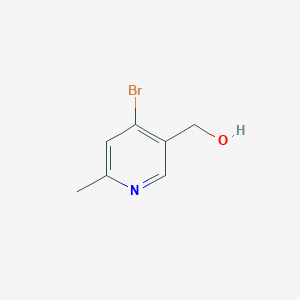

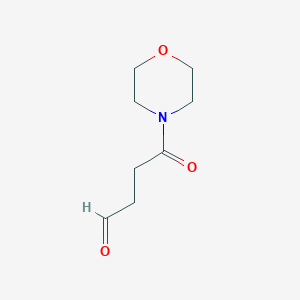
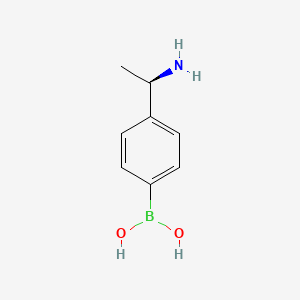
![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458378.png)
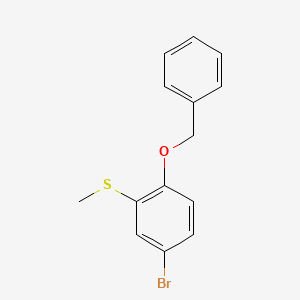
![8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13458391.png)
